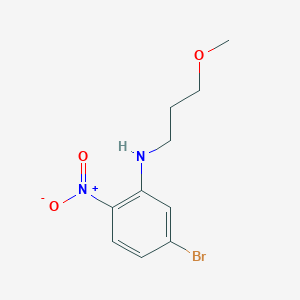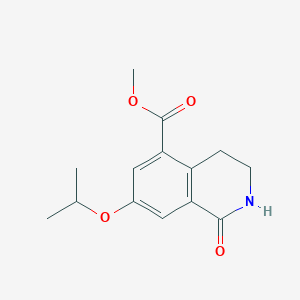
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine: is a bidentate phosphine ligand commonly used in coordination chemistry and catalysis. This compound features two diphenylphosphino groups attached to a pyrrolidine ring, making it a versatile ligand for forming stable complexes with various metal ions. Its unique structure allows it to participate in a wide range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine groups. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various organometallic reagents.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine derivatives.
Applications De Recherche Scientifique
Chemistry: (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine is widely used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are employed in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: In biological research, this compound is used to study metal-ligand interactions and their effects on biological systems. It is also used in the development of metal-based drugs and diagnostic agents.
Medicine: The compound’s ability to form stable metal complexes makes it a valuable tool in medicinal chemistry for designing metal-based therapeutics and imaging agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and selectivity.
Mécanisme D'action
The mechanism of action of (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine involves its ability to coordinate with metal ions through its phosphine groups. This coordination forms stable metal-ligand complexes that can participate in various catalytic cycles. The compound’s unique structure allows it to stabilize transition states and intermediates, thereby enhancing the efficiency of catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparaison Avec Des Composés Similaires
1,2-bis(diphenylphosphino)ethane (dppe): A widely used bidentate phosphine ligand with a shorter carbon backbone.
1,3-bis(diphenylphosphino)propane (dppp): Another bidentate phosphine ligand with a longer carbon backbone.
1,4-bis(diphenylphosphino)butane (dppb): A bidentate phosphine ligand with an even longer carbon backbone.
Uniqueness: (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine is unique due to its pyrrolidine ring, which provides additional steric and electronic properties compared to other bidentate phosphine ligands. This uniqueness allows it to form more stable and selective metal-ligand complexes, making it a valuable ligand in various catalytic and coordination chemistry applications.
Propriétés
Formule moléculaire |
C28H27NP2 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
(4-diphenylphosphanylpyrrolidin-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C28H27NP2/c1-5-13-23(14-6-1)30(24-15-7-2-8-16-24)27-21-29-22-28(27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-29H,21-22H2 |
Clé InChI |
YMRKZKDKJJCIHH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Formylhydrazinyl)phenyl]-N'-phenylurea](/img/structure/B8505939.png)







![1H-Indole-2,3-dione, 1-[(3,4-dichlorophenyl)methyl]-7-(trifluoromethyl)-](/img/structure/B8506036.png)





